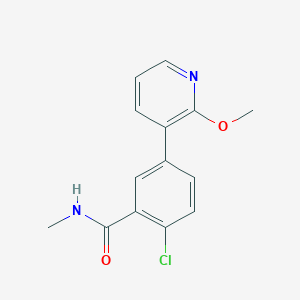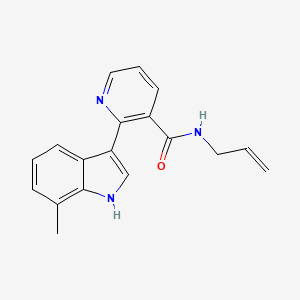![molecular formula C18H23N3O B3817226 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B3817226.png)
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine
説明
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPP is a piperidine-based compound that contains a pyrazolyl carbonyl group and a phenyl group. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine acts as a selective agonist of the sigma-1 receptor, promoting its activation. The sigma-1 receptor is a chaperone protein that interacts with different ion channels, receptors, and enzymes, modulating their activity. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine binding to the sigma-1 receptor induces a conformational change that leads to the activation of downstream signaling pathways, including the PI3K/Akt pathway and the ERK/MAPK pathway. The activation of these pathways has been associated with several cellular processes, including neuroprotection, cell survival, and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been shown to have several biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of calcium signaling. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been shown to protect neurons from different insults, such as oxidative stress, glutamate toxicity, and beta-amyloid toxicity, through the activation of the sigma-1 receptor. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has also been shown to have anti-inflammatory effects by modulating the activity of different immune cells, such as microglia and astrocytes, through the sigma-1 receptor. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been shown to modulate calcium signaling by regulating the activity of different calcium channels, such as the voltage-gated calcium channels and the ryanodine receptors.
実験室実験の利点と制限
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its stability, and its availability. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been used as a tool compound to study the sigma-1 receptor and its role in different diseases. However, 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine.
将来の方向性
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has opened new avenues for scientific research, and several future directions can be explored. One potential direction is the development of new drugs targeting the sigma-1 receptor using 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine as a lead compound. Another direction is the study of the role of the sigma-1 receptor in different diseases, such as cancer, diabetes, and pain. Moreover, the development of new synthetic methods for 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine and its derivatives can lead to the discovery of new compounds with improved properties. Finally, the study of the pharmacokinetics and pharmacodynamics of 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine can provide valuable information for its potential clinical applications.
Conclusion:
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine is a piperidine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been shown to have a high affinity and selectivity for the sigma-1 receptor, promoting its activation and inducing downstream signaling pathways. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has several advantages for lab experiments, including its stability and availability, but also has some limitations, including its potential toxicity and limited solubility. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has opened new avenues for scientific research, and several future directions can be explored, including the development of new drugs targeting the sigma-1 receptor and the study of the role of the sigma-1 receptor in different diseases.
科学的研究の応用
1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been shown to have a high affinity for the sigma-1 receptor, a protein that plays a crucial role in several cellular processes, including calcium signaling, cell survival, and neuroprotection. 1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine has been used as a ligand to study the sigma-1 receptor and its role in different diseases, such as Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
(3-phenylpiperidin-1-yl)-(1-propan-2-ylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14(2)21-13-17(11-19-21)18(22)20-10-6-9-16(12-20)15-7-4-3-5-8-15/h3-5,7-8,11,13-14,16H,6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVOKYNVLSHSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)N2CCCC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenylpiperidin-1-yl)-(1-propan-2-ylpyrazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]pyrrolidin-2-yl}-5-isopropylisoxazole](/img/structure/B3817150.png)
![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2,6-dimethylpyrimidine](/img/structure/B3817151.png)


![2-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-N-propylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3817189.png)
![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrazinamine](/img/structure/B3817197.png)

![2-(4-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B3817210.png)
![1-[3-(methylthio)propyl]-4-phenyl-5-propyl-1H-imidazole](/img/structure/B3817222.png)
![N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B3817223.png)
![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B3817246.png)
![1-(cyclohexylmethyl)-N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B3817251.png)
![2-amino-N-benzyl-N-[2-(dimethylamino)ethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide dihydrochloride](/img/structure/B3817257.png)
![[3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B3817264.png)